4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine
Overview
Description
4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of a pyrrolidine ring attached to the pyrimidine core, with a chlorine atom at the 4-position and an amine group at the 2-position
Mechanism of Action
Mode of Action
Pyrimidine derivatives have been known to interact with various enzymes and receptors in the cell, potentially altering cellular functions .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
More research is needed to understand the compound’s effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with enzymes such as phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . These interactions are primarily inhibitory, meaning that this compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to a variety of downstream effects, depending on the specific enzyme and pathway involved.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the insulin-like growth factor 1 receptor, which plays a crucial role in cell growth and metabolism . Additionally, it has antioxidative and antibacterial properties, which can affect the cell cycle and overall cellular health . By interacting with these pathways, this compound can alter cellular functions, potentially leading to therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and altering the biochemical pathways they regulate. For example, by inhibiting phosphodiesterase type 5, it can affect cyclic nucleotide signaling, which is crucial for various cellular processes . Additionally, its interaction with the insulin-like growth factor 1 receptor can lead to changes in gene expression, further influencing cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under normal storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that its inhibitory effects on enzymes can diminish as the compound degrades, leading to a decrease in its overall efficacy . Additionally, prolonged exposure to this compound in in vitro or in vivo studies can lead to adaptive cellular responses, potentially altering its initial effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as cellular damage and adverse physiological responses have been observed . These threshold effects highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, its inhibition of isocitrate dehydrogenase 1 can affect the tricarboxylic acid cycle, altering cellular energy production and metabolic balance . These interactions underscore the compound’s potential impact on cellular metabolism and energy homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution can also influence its overall efficacy and potential side effects, as its accumulation in certain tissues may lead to localized toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its localization to the mitochondria can enhance its inhibitory effects on mitochondrial enzymes, further influencing cellular metabolism . Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine typically involves the reaction of 4-chloro-6-(pyrrolidin-1-yl)pyrimidine with ammonia or an amine source. The reaction is usually carried out under mild conditions, such as room temperature, and may require a catalyst to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Types of Reactions:
Substitution Reactions: The chlorine atom at the 4-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Cyclization Reactions: The pyrrolidine ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Ammonia, primary and secondary amines.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
- Substituted pyrimidines with various functional groups.
- Oxidized or reduced derivatives of the original compound.
- Cyclized heterocyclic compounds .
Scientific Research Applications
4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
- 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-5-amine
- 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine
Comparison:
Structural Differences: While all these compounds share a pyrimidine core with a pyrrolidine ring, the position of the chlorine atom and the presence of additional functional groups can vary.
Chemical Properties: These structural differences can lead to variations in chemical reactivity, solubility, and stability.
Biological Activity: The biological activity of these compounds can differ based on their ability to interact with specific molecular targets and pathways.
Properties
IUPAC Name |
4-chloro-6-pyrrolidin-1-ylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4/c9-6-5-7(12-8(10)11-6)13-3-1-2-4-13/h5H,1-4H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFKNMLIUPIVKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363238 | |
Record name | 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24782480 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
263276-45-5 | |
Record name | 4-Chloro-6-(pyrrolidin-1-yl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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